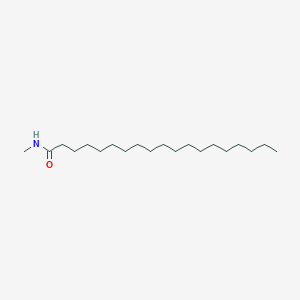

N-methylnonadecanamide

Description

N-Methylnonadecanamide is a long-chain fatty acid amide derivative with a 19-carbon alkyl chain and a methyl group attached to the nitrogen atom. This compound belongs to the class of N-alkylamides, which are characterized by their hydrophobic alkyl chains and polar amide groups. Such compounds often exhibit surfactant-like properties, making them relevant in industrial applications such as lubricants, emulsifiers, or intermediates in organic synthesis . The extended carbon chain likely confers high lipophilicity, which may influence its solubility, melting point, and biological interactions compared to shorter-chain analogs.

Properties

IUPAC Name |

N-methylnonadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21-2/h3-19H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJOVCQBPDCSFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369240 | |

| Record name | N-methylnonadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6212-93-7 | |

| Record name | N-methylnonadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methylnonadecanamide can be synthesized through the reaction of nonadecanoic acid with methylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of methylamine to form the amide bond. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate.

Industrial Production Methods

In industrial settings, the production of N-methylnonadecanamide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-methylnonadecanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Nonadecanoic acid or other oxidized derivatives.

Reduction: N-methylnonadecanamine.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-methylnonadecanamide has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound can be used in studies related to lipid metabolism and as a model compound for studying amide bond formation and cleavage.

Industry: Used in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of N-methylnonadecanamide involves its interaction with various molecular targets and pathways. As an amide, it can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes. These interactions can influence the activity of enzymes involved in lipid metabolism and other biochemical processes. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Shorter-Chain Linear Amides: N-Methyldodecanamide

Molecular Formula: C₁₃H₂₇NO; Molecular Weight: 213.36 g/mol

- Structural Differences: N-Methyldodecanamide has a 12-carbon chain, seven carbons shorter than N-methylnonadecanamide.

- Property Trends: Solubility: Shorter chains reduce hydrophobicity, increasing solubility in polar solvents. Melting Point: Longer chains (e.g., 19 carbons) typically exhibit higher melting points due to stronger van der Waals interactions. Applications: Shorter-chain analogs like N-methyldodecanamide may serve as surfactants or corrosion inhibitors, whereas longer chains like N-methylnonadecanamide could be more suited for high-temperature lubricants .

Branched-Chain Amides: Neodecanamide, N-Methyl-

Molecular Formula: C₁₁H₂₃NO; Molecular Weight: 185.31 g/mol

- Structural Differences: Branched neodecanamide (2-ethyl-N-methyl-2-propylpentanamide) has a compact, branched alkyl chain versus the linear nonadecyl group.

- Property Trends :

- Melting Point : Branching lowers melting points compared to linear isomers.

- Solubility : Increased solubility in organic solvents due to reduced crystallinity.

- Applications : Branched amides are often used in polymer plasticizers or coatings, where flexibility is prioritized over thermal stability .

Hydroxy-Substituted Amides: N-(2-Hydroxyethyl)-N-Methyldodecanamide

Molecular Formula: C₁₅H₃₁NO₂; Molecular Weight: 257.41 g/mol

- Structural Differences : Incorporation of a hydroxyethyl group introduces hydrogen-bonding capability.

- Property Trends :

Hydroxymethyl-Substituted Amides: N-Hydroxymethylnonadecanamide

Molecular Formula: C₂₀H₄₁NO₂; Molecular Weight: 327.54 g/mol

- Structural Differences : A hydroxymethyl (-CH₂OH) group replaces the methyl group on the amide nitrogen.

- Property Trends :

Data Table: Key Properties of N-Methylnonadecanamide and Analogs

*Inferred properties based on structural analogs.

Research Findings and Implications

- Chain Length Effects: Longer alkyl chains (e.g., C19 in N-methylnonadecanamide) enhance thermal stability and lipophilicity but reduce aqueous solubility. This trade-off is critical in designing surfactants or drug delivery systems .

- Functional Group Impact : Hydroxy or hydroxymethyl substitutions (e.g., in N-(2-hydroxyethyl)-N-methyldodecanamide) improve biocompatibility and solubility, expanding applications in biomedical fields .

Biological Activity

N-Methylnonadecanamide (CAS#: 6212-93-7) is a compound derived from nonadecanoic acid, which has garnered attention due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluation of N-methylnonadecanamide, focusing on its pharmacological properties and implications for future research.

N-Methylnonadecanamide has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 311.546 g/mol |

| Density | 0.9304 g/cm³ |

| Melting Point | 91-94 °C |

| Boiling Point | 451.57 °C |

| LogP | 7.2243 |

Synthesis

The synthesis of N-methylnonadecanamide typically involves the reaction of nonadecanoic acid with methylamine under controlled conditions. The process may include steps such as:

- Formation of Amide : Reacting nonadecanoic acid with methylamine.

- Purification : Using techniques like recrystallization or chromatography to isolate the product.

- Characterization : Employing NMR spectroscopy and mass spectrometry to confirm the structure.

Enzyme Inhibition

Recent studies have evaluated the ability of N-methylnonadecanamide to inhibit key enzymes related to neurodegenerative diseases, particularly focusing on its potential as an acetylcholinesterase (AChE) inhibitor. AChE plays a critical role in breaking down acetylcholine, and its inhibition is a therapeutic target in Alzheimer's disease.

- In Vitro Results : Preliminary findings suggest that N-methylnonadecanamide exhibits moderate inhibitory activity against AChE, which may indicate its potential utility in treating cognitive disorders.

Cytotoxicity

The cytotoxic effects of N-methylnonadecanamide have been assessed against various cancer cell lines, including:

- Hepatocarcinoma (Huh7)

- Adenocarcinoma (HCT-8)

- Acute Myeloid Leukemia (THP-1)

Findings :

- The compound showed variable cytotoxic effects depending on the cell line, suggesting selective activity that warrants further investigation.

Antiviral Properties

The antiviral potential of N-methylnonadecanamide was also explored against several viruses, including coronaviruses and flaviviruses. While initial results indicated some level of antiviral activity, further studies are needed to elucidate its mechanisms and efficacy.

Case Studies

- Alzheimer's Disease Research : A study focused on derivatives of amides similar to N-methylnonadecanamide demonstrated enhanced AChE inhibition compared to their non-methylated counterparts, indicating that methylation might improve pharmacological properties .

- Cancer Cell Line Studies : Research evaluating various amide compounds revealed that structural modifications significantly affected cytotoxicity profiles across different cancer cell lines, suggesting a structure-activity relationship that could be exploited for drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.